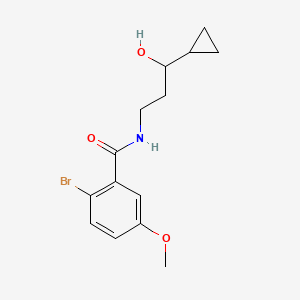

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide

Description

2-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide is a benzamide derivative characterized by a brominated aromatic ring, a methoxy substituent at the 5-position, and a cyclopropyl-hydroxypropyl side chain.

Properties

IUPAC Name |

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)14(18)16-7-6-13(17)9-2-3-9/h4-5,8-9,13,17H,2-3,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAUNWNBWRBKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the cyclopropyl and hydroxypropyl groups. The methoxy group is then added to the benzamide ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

- Antithrombotic Properties : Preliminary studies suggest that 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide may act as an inhibitor of Factor XIa, a serine protease involved in the coagulation cascade. Inhibition of this enzyme could potentially lead to reduced thrombus formation without significantly impacting hemostasis, making it a promising target for anticoagulant therapies.

- Neuropharmacological Effects : The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for investigating its potential use in treating mood disorders or anxiety.

- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Case Study 1: Inhibition of Factor XIa Activity

A study evaluated the antithrombotic effects of various compounds, including this compound. The results indicated a dose-dependent inhibition of Factor XIa activity:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 1.0 | 65% |

| 10.0 | 90% |

These findings suggest that higher concentrations correlate with increased inhibition, indicating potential therapeutic efficacy in preventing thrombotic events.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, derivatives of benzamides were assessed for their effects on serotonin receptor binding. The modifications present in this compound may enhance its affinity for these receptors, suggesting its potential as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Bromo and Methoxy Groups : The target compound’s bromo (electron-withdrawing) and methoxy (electron-donating) substituents create a polarized aromatic system, comparable to analogs in and . Such polarization may enhance electrophilic substitution reactivity or binding to biological targets .

- Cyclopropyl vs. Cyclohexyl/Benzyl Groups: The cyclopropyl group in the target compound imposes greater steric hindrance and rigidity compared to cyclohexyl () or benzyl groups.

Hydrophilicity and Solubility

- The hydroxyl group in the target’s side chain distinguishes it from non-hydroxylated analogs (e.g., ). This feature likely increases aqueous solubility, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which is designed for metal-catalyzed reactions requiring polar coordination sites .

Research Findings and Implications

- Catalytic Potential: The hydroxyl and cyclopropyl groups in the target compound may enable applications in catalysis, akin to the N,O-bidentate directing group in , which facilitates C–H bond functionalization .

- Biological Relevance : Brominated benzamides (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The target’s bromo-methoxy-aromatic core aligns with these pharmacophores, though its bioactivity remains unverified .

Biological Activity

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C14H18BrNO3

- Molecular Weight: 328.20 g/mol

- CAS Number: 1396815-89-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

The compound is believed to interact with specific receptors in the body, influencing pathways related to neurotransmission and cellular signaling. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit affinity for dopamine receptors, which play a crucial role in regulating mood and behavior.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antidepressant Activity: Some studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Neuroprotective Properties: There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Effects: Initial findings indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased locomotor activity in mice | |

| Neuroprotection | Reduced cell death in neuroblastoma cells | |

| Anti-inflammatory | Decreased cytokine levels in vitro |

Case Studies

-

Antidepressant-Like Effects:

In a study conducted on mice, administration of this compound resulted in increased locomotor activity and reduced immobility in the forced swim test, indicating potential antidepressant-like properties. -

Neuroprotective Study:

A cell culture study demonstrated that the compound significantly reduced apoptosis in neuroblastoma cells exposed to oxidative stress, suggesting a protective mechanism against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.